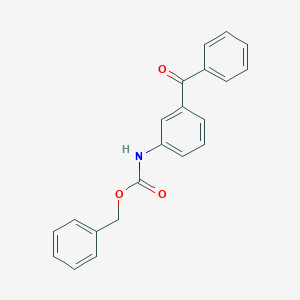![molecular formula C15H12ClN3OS2 B263194 N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use as an anti-malarial drug.
Mécanisme D'action
The mechanism of action of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme within the parasite, ultimately leading to its death.
Biochemical and Physiological Effects:
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity in vitro and in vivo. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potent activity against the malaria parasite. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use.
Orientations Futures
There are several future directions for research on N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to optimize the use of this compound as an anti-malarial drug, including studies on its efficacy and safety in humans. Finally, there is potential for the use of this compound in the treatment of other parasitic diseases, which should be explored further.
Méthodes De Synthèse
The synthesis of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 7-chloro-4-quinolinyl thiol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminothiazole to yield the final product.
Applications De Recherche Scientifique
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as an anti-malarial drug. In vitro studies have shown that this compound has potent activity against the malaria parasite. Additionally, this compound has also been shown to have activity against other parasitic diseases such as leishmaniasis and trypanosomiasis.
Propriétés
Nom du produit |
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C15H12ClN3OS2 |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
N-[4-[(7-chloroquinolin-4-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12ClN3OS2/c1-9(20)18-15-19-11(8-22-15)7-21-14-4-5-17-13-6-10(16)2-3-12(13)14/h2-6,8H,7H2,1H3,(H,18,19,20) |
Clé InChI |
CYQZOYLUMWVIQE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canonique |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)
![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)
